Rebaudioside M
Overview
Description
Rebaudioside M is a steviol glycoside that is more than 100 times sweeter than sugar . It is a diterpene glycoside isolated from the leaves of the Stevia rebaudiana plant . It has a clean sweet taste with a slight bitter or licorice aftertaste .
Synthesis Analysis
Rebaudioside M is produced via enzymatic bioconversion of purified stevia leaf extract using UDP-glucosyltransferase and sucrose synthase enzymes . A variant UGT94D1-F119I/D188P was developed through protein engineering. This mutant exhibited a 6.33-fold improvement in catalytic efficiency, and produced Reb M2 with 92% yield .
Molecular Structure Analysis
Rebaudioside M has a molecular formula of C56H90O33 . Its average mass is 1291.294 Da and its monoisotopic mass is 1290.536377 Da . The structure of this product was further investigated by 1D and 2D NMR spectroscopy .
Chemical Reactions Analysis
The major reaction pathways in aqueous solutions (pH 2–8) for rebaudioside M are similar to rebaudioside A .
Physical And Chemical Properties Analysis
Rebaudioside M is a zero-calorie sweetener . It has a clean sweet taste with a slight bitter or licorice aftertaste .
Scientific Research Applications
Sweetening Activity and Pharmacological Properties
Rebaudioside M, a component of Stevia rebaudiana, is known for its high potency as a non-caloric sweetener. It has been observed to be 200–350 times more potent than sucrose. Additionally, steviol glycosides, including rebaudioside M, exhibit beneficial medicinal activities. These include antidiabetic, antihypertensive, anti-inflammatory, antioxidant, anticancer, and antidiarrheal properties. However, further clinical research is required to fully understand the mechanisms of action and therapeutic applications of these compounds (Orellana-Paucar, 2023).
Solubility and Stability
Rebaudioside M's stability in various pH environments is an area of interest, particularly for its use in food and beverages. Studies have shown that at pH 3 and temperatures below 30°C, its degradation is minimal. However, at pH 7, the degradation rate increases, especially in phosphate buffer solutions. This information is critical for optimizing the stability of rebaudioside M in different product formulations (Gong & Bell, 2013).
Enzymatic Synthesis and Modification
Research has also focused on the enzymatic synthesis of rebaudioside M from other steviol glycosides. A study demonstrated the conversion of stevioside to rebaudioside M using a novel enzymatic transglycosylation process. This method is eco-friendly and has commercial potential due to its simplicity and cost-effectiveness (Adari et al., 2016).
Hemodynamic Effects
In the context of health, rebaudioside M's impact on blood pressure and glucose homeostasis has been evaluated. Studies have indicated that its consumption does not significantly alter blood pressure or glucose responses in healthy adults, suggesting its safety for use as a sweetener in various populations (Maki et al., 2008).
Application in Food Products
Rebaudioside M has been explored for its use in sugar-free products, like yoghurt. It has been found to play a significant role in the texture, sweetness, and overall sensory properties of such products, offering a natural and non-caloric alternative for sweetening (Xu-ya, 2013).
Safety And Hazards
Future Directions
Rebaudioside M could be of great interest to the global food industry because it is well-suited for blending and is functional in a wide variety of food and beverage products . Manus Biosynthesis is developing a scalable fermentation process to make one of the isomers (rebaudioside M) in commercial quantities .
properties
IUPAC Name |
[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H90O33/c1-19-11-55-9-5-26-53(2,7-4-8-54(26,3)52(77)88-50-44(86-48-40(75)36(71)30(65)22(14-59)80-48)42(32(67)24(16-61)82-50)84-46-38(73)34(69)28(63)20(12-57)78-46)27(55)6-10-56(19,18-55)89-51-45(87-49-41(76)37(72)31(66)23(15-60)81-49)43(33(68)25(17-62)83-51)85-47-39(74)35(70)29(64)21(13-58)79-47/h20-51,57-76H,1,4-18H2,2-3H3/t20-,21-,22-,23-,24-,25-,26+,27+,28-,29-,30-,31-,32-,33-,34+,35+,36+,37+,38-,39-,40-,41-,42+,43+,44-,45-,46+,47+,48+,49+,50+,51+,53-,54-,55-,56+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGVXNMGMKBGQU-PHESRWQRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)OC1C(C(C(C(O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)(C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H90O33 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1291.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rebaudioside M | |
CAS RN |
1220616-44-3 | |
Record name | Rebaudioside M | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1220616443 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | REBAUDIOSIDE M | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQA8XMC4XJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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